molecular formula C14H14O3 B6338601 4-(3,5-Dimethoxyphenyl)phenol, 95% CAS No. 495416-58-5

4-(3,5-Dimethoxyphenyl)phenol, 95%

Cat. No. B6338601
CAS RN: 495416-58-5
M. Wt: 230.26 g/mol
InChI Key: XVRLLKKLNLKAHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-Dimethoxyphenyl)phenol, 95% (4-DMPP) is an organic compound that is used in various scientific research applications. It is a colorless, crystalline solid that is soluble in organic solvents such as ethanol and acetone. 4-DMPP is a derivative of phenol, and is used in a variety of laboratory experiments due to its unique properties. In

Scientific Research Applications

4-(3,5-Dimethoxyphenyl)phenol, 95% is used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as 4-methoxy-2-nitrobenzyl alcohol, 4-methoxy-2-nitrophenol, and 4-methoxy-2-nitrobenzene. It has also been used in the synthesis of polymers, such as poly(4-methoxy-2-nitrobenzyl alcohol)-poly(4-methoxy-2-nitrophenol). Furthermore, 4-(3,5-Dimethoxyphenyl)phenol, 95% has been used as a starting material in the synthesis of other compounds, such as 4-methoxy-2-nitrobenzyl chloride, 4-methoxy-2-nitrobenzyl bromide, and 4-methoxy-2-nitrobenzyl sulfate.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethoxyphenyl)phenol, 95% is not well understood. However, it is believed that 4-(3,5-Dimethoxyphenyl)phenol, 95% is metabolized in the body to form 4-methoxy-2-nitrobenzyl alcohol, which is then further metabolized to form 4-methoxy-2-nitrophenol. It is believed that 4-methoxy-2-nitrophenol is responsible for the pharmacological effects of 4-(3,5-Dimethoxyphenyl)phenol, 95%.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,5-Dimethoxyphenyl)phenol, 95% have not been extensively studied. However, it is believed that 4-(3,5-Dimethoxyphenyl)phenol, 95% has the potential to modulate the activity of certain enzymes, such as cytochrome P450 enzymes, and to inhibit the activity of certain proteins, such as cyclooxygenase enzymes. Furthermore, 4-(3,5-Dimethoxyphenyl)phenol, 95% has been shown to possess antioxidant and anti-inflammatory properties, as well as to possess anti-cancer and anti-diabetic effects.

Advantages and Limitations for Lab Experiments

The main advantages of using 4-(3,5-Dimethoxyphenyl)phenol, 95% in laboratory experiments are its low cost and its availability. Furthermore, 4-(3,5-Dimethoxyphenyl)phenol, 95% is relatively stable, and can be stored at room temperature for long periods of time. The main limitation of 4-(3,5-Dimethoxyphenyl)phenol, 95% is that it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

In the future, 4-(3,5-Dimethoxyphenyl)phenol, 95% could be used in the development of new drugs and therapeutic agents. Furthermore, 4-(3,5-Dimethoxyphenyl)phenol, 95% could be used in the development of new polymers, as well as in the synthesis of new compounds. Additionally, further research could be conducted to better understand the mechanism of action of 4-(3,5-Dimethoxyphenyl)phenol, 95%, as well as its biochemical and physiological effects. Finally, further research could be conducted to explore the potential of 4-(3,5-Dimethoxyphenyl)phenol, 95% as an antioxidant and anti-inflammatory agent.

Synthesis Methods

4-(3,5-Dimethoxyphenyl)phenol, 95% is synthesized using a two-step process. The first step involves the reaction of 3,5-dimethoxybenzaldehyde with sodium hydroxide and methanol. This reaction yields 3,5-dimethoxybenzyl alcohol. The second step involves the reaction of 3,5-dimethoxybenzyl alcohol with phenol in the presence of sulfuric acid. This reaction yields 4-(3,5-Dimethoxyphenyl)phenol, 95% as a white, crystalline solid. The purity of the 4-(3,5-Dimethoxyphenyl)phenol, 95% can be determined by thin-layer chromatography.

properties

IUPAC Name

4-(3,5-dimethoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-16-13-7-11(8-14(9-13)17-2)10-3-5-12(15)6-4-10/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRLLKKLNLKAHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC=C(C=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677000
Record name 3',5'-Dimethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Dimethoxyphenyl)phenol

CAS RN

495416-58-5
Record name 3',5'-Dimethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.